Home > Products > Screening Compounds P44109 > Dimethylaminoparthenolide
Dimethylaminoparthenolide -

Dimethylaminoparthenolide

Catalog Number: EVT-10958305
CAS Number:
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dimethylaminoparthenolide is synthesized from parthenolide through chemical modifications that enhance its biological activity. The compound belongs to the broader category of natural products, specifically sesquiterpene lactones, which are characterized by their unique structural features and pharmacological effects. This classification is significant as it informs researchers about the potential mechanisms of action and therapeutic applications of the compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of dimethylaminoparthenolide involves several steps starting from parthenolide. The general synthetic route includes:

  1. Protection of Functional Groups: Initial reactions often involve protecting groups to stabilize reactive sites on the parthenolide molecule.
  2. Alkylation: Parthenolide is treated with dimethylamine in a suitable solvent such as tetrahydrofuran under basic conditions. This step introduces the dimethylamino group into the structure.
  3. Purification: The resulting product is purified using techniques such as high-performance liquid chromatography to ensure a high degree of purity (≥95%) for biological testing .

The detailed synthesis process can be outlined as follows:

  • Parthenolide undergoes treatment with p-toluenesulfonic acid to yield micheliolide.
  • Subsequent epoxidation with m-chloroperbenzoic acid leads to an intermediate compound.
  • Further reactions, including elimination with phosphorus oxychloride and treatment with dimethylamine, culminate in the formation of dimethylaminoparthenolide .
Molecular Structure Analysis

Structure and Data

Dimethylaminoparthenolide has a complex molecular structure characterized by its sesquiterpene lactone framework. The molecular formula is C14H17NC_{14}H_{17}N and it has a molecular weight of approximately 217.29 g/mol.

The structural representation includes:

  • A cyclic lactone ring.
  • A dimethylamino substituent that enhances its solubility and biological activity.

Nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of dimethylaminoparthenolide .

Chemical Reactions Analysis

Reactions and Technical Details

Dimethylaminoparthenolide exhibits various chemical reactivity patterns typical of sesquiterpene lactones:

  1. Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the lactone can undergo hydrolysis, potentially leading to the formation of carboxylic acids.
  3. Oxidation: The presence of double bonds in the structure allows for oxidation reactions, which may modify its biological activity.

These reactions are crucial for understanding how dimethylaminoparthenolide can be further modified or utilized in synthetic pathways for developing new therapeutic agents .

Mechanism of Action

Process and Data

Dimethylaminoparthenolide exerts its biological effects primarily through modulation of cellular signaling pathways:

  • Inhibition of Nuclear Factor Kappa B: One key mechanism involves the inhibition of nuclear factor kappa B signaling, which plays a critical role in inflammation and cancer cell survival.
  • Induction of Apoptosis: Studies have shown that dimethylaminoparthenolide can induce apoptosis in cancer cells by activating death receptor pathways and increasing reactive oxygen species levels .
  • Cytokine Modulation: The compound also affects cytokine production, influencing immune responses and potentially enhancing antitumor immunity .

These mechanisms highlight its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dimethylaminoparthenolide is characterized by several physical properties:

  • Appearance: Typically appears as a pale yellow solid or oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical properties include:

  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity profiles indicating susceptibility to oxidation and nucleophilic attack due to its functional groups.

These properties are essential for determining storage conditions and handling procedures in laboratory settings .

Applications

Scientific Uses

Dimethylaminoparthenolide has several promising applications in scientific research:

  1. Anticancer Research: Its ability to induce apoptosis in various cancer cell lines makes it a candidate for further development as an anticancer drug.
  2. Inflammatory Disease Studies: Due to its anti-inflammatory properties, it is being investigated for potential use in treating chronic inflammatory diseases.
  3. Drug Development: The compound serves as a lead structure for synthesizing new derivatives with enhanced efficacy and reduced toxicity profiles.

Research continues to explore its full potential across various therapeutic areas, underscoring its significance in medicinal chemistry .

Molecular Mechanisms of Action

Dimethylaminoparthenolide (Dimethylaminoparthenolide), a water-soluble derivative of the sesquiterpene lactone parthenolide, exhibits multifaceted molecular interactions that underpin its therapeutic potential in oncology and inflammatory diseases. This section delineates its primary mechanisms, supported by experimental evidence across diverse cellular models.

NF-κB Pathway Inhibition

Dimethylaminoparthenolide functions as a potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. This transcription factor regulates genes critical for inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of numerous cancers and autoimmune disorders.

  • Direct IκB Kinase (IKK) Targeting: Dimethylaminoparthenolide, like its parent compound parthenolide, directly binds to the inhibitory subunit of IKKβ (IκB kinase beta). This binding occurs specifically at cysteine residue 179 (Cys179) within the activation loop of IKKβ, irreversibly inhibiting its kinase activity [7]. Inhibition of IKKβ prevents phosphorylation and subsequent proteasomal degradation of inhibitor of kappa B alpha (IκBα), thereby sequestering NF-κB subunits (primarily p50/p65 heterodimers) in the cytoplasm and blocking their nuclear translocation [1] [7].

  • Inhibition of DNA Binding: Beyond upstream kinase inhibition, Dimethylaminoparthenolide directly alkylates the p65 subunit of NF-κB at cysteine residues 38 and 120. This modification impedes the DNA-binding capacity of nuclear NF-κB, further disrupting the transcriptional activation of its target genes, including those encoding pro-survival proteins (e.g., B-cell lymphoma extra-large (BCL-XL), cellular inhibitor of apoptosis 1 (c-IAP1)), pro-inflammatory cytokines (e.g., interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α)), and metastasis-promoting enzymes (e.g., matrix metalloproteinase-9 (MMP-9)) [1] [4] [5].

  • Functional Consequences: Dimethylaminoparthenolide-mediated NF-κB suppression has been documented in multiple cancer cell lines (e.g., Panc-1 pancreatic adenocarcinoma, MDA-MB-231 triple-negative breast cancer, PC-3 and DU145 prostate cancer) and inflammatory cells (e.g., Familial Mediterranean Fever (FMF)-derived peripheral blood mononuclear cells). This suppression sensitizes cancer cells to apoptosis induced by cytotoxic agents and radiation, and significantly reduces the secretion of key inflammatory cytokines [1] [2] [3].

Table 1: Molecular Targets and Effects of Dimethylaminoparthenolide on NF-κB Signaling

Target MoleculeInteraction/EffectFunctional ConsequenceExperimental Model
IKKβCovalent binding at Cys179; Inhibition of kinase activityBlocked IκBα phosphorylation and degradationBiochemical & Cellular Assays [7]
p65 (RelA)Alkylation at Cys38 and Cys120; Inhibition of DNA bindingReduced transcription of NF-κB target genes (e.g., BCL-XL, c-IAP1, IL-1β, IL-6, MMP-9)Cancer Cell Lines [1] [5]
Nuclear TranslocationCytoplasmic retention of p50/p65 complexesAbrogated NF-κB-dependent transcriptional activityPancreatic Cancer (Panc-1) [1], Breast Cancer (MDA-MB-231) [4]
Inflammatory CytokinesDownregulation of IL-1β, IL-18, IL-6, TNF-α gene expression and secretionAttenuation of inflammatory responsesFMF Patient PBMCs [2]

Oxidative Stress Modulation

Dimethylaminoparthenolide potently disrupts cellular redox homeostasis, primarily through depletion of glutathione (GSH) and induction of reactive oxygen species (ROS), creating a pro-oxidant environment lethal to malignant cells.

  • Glutathione Depletion: The α,β-unsaturated carbonyl structure, particularly the α-methylene-γ-lactone moiety, of Dimethylaminoparthenolide acts as a strong electrophile. It readily conjugates with nucleophilic thiol groups, including the cysteine residue in reduced glutathione (GSH). This conjugation rapidly depletes intracellular GSH pools, compromising the cell's primary antioxidant defense mechanism and increasing susceptibility to oxidative damage [1] [4] [8].

  • Reactive Oxygen Species Generation: Dimethylaminoparthenolide induces a significant, time-dependent surge in intracellular ROS, including superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂). This occurs via distinct mechanisms:

  • NADPH Oxidase (NOX) Activation: Dimethylaminoparthenolide triggers calcium influx, which activates NOX enzymes (e.g., in MDA-MB-231 breast cancer cells). NOX catalyzes the production of superoxide anion (O₂•⁻) from molecular oxygen. This is a primary source of early ROS burst (1-3 hours post-treatment) [4].
  • Mitochondrial Dysfunction: Prolonged exposure to Dimethylaminoparthenolide (beyond 8 hours) leads to sustained high ROS levels partly due to mitochondrial involvement. The depletion of GSH and direct oxidative effects impair mitochondrial electron transport chain function, resulting in further ROS leakage (e.g., superoxide) from complexes I and III [4].

  • Downstream Consequences of Oxidative Stress: The Dimethylaminoparthenolide-induced pro-oxidant state activates stress-responsive kinases. Critically, it sustains c-Jun N-terminal kinase (JNK) activation. While NF-κB typically suppresses prolonged JNK activation, Dimethylaminoparthenolide's inhibition of NF-κB removes this brake, allowing JNK signaling to promote apoptosis. Furthermore, high ROS levels directly damage cellular macromolecules (lipids, proteins, DNA), contributing to cell death execution, often via non-apoptotic pathways like necrosis under conditions of severe oxidative stress or energy failure [1] [4] [5].

Table 2: Mechanisms and Consequences of Dimethylaminoparthenolide-Induced Oxidative Stress

MechanismKey EventDownstream EffectExperimental Evidence
Glutathione DepletionConjugation of Dimethylaminoparthenolide's lactone ring with GSH via Michael additionReduced cellular reducing capacity; Increased susceptibility to ROSPanc-1 Pancreatic Cancer Cells [1]; Leukemia Models [6]
ROS Production (Early)Ca²⁺-dependent activation of NADPH Oxidase (NOX); Superoxide (O₂•⁻) generationAcute oxidative burst (1-3h); Activation of stress kinases (JNK, p38)MDA-MB-231 Breast Cancer [4]; Blocked by Apocynin (NOX inhibitor) & BAPTA-AM (Ca²⁺ chelator)
ROS Production (Late)Mitochondrial dysfunction due to GSH depletion & oxidative damage; Further ROS leakage from ETCSustained high ROS levels (>8h); Amplification of oxidative damageMDA-MB-231 Breast Cancer [4]; Partially blocked by Rotenone/FCCP
JNK ActivationSustained phosphorylation/activation due to ROS and removal of NF-κB inhibitionPhosphorylation of c-Jun; Promotion of pro-apoptotic signalingPancreatic Cancer (Synergy with ActD) [1]; Breast Cancer [4]

Apoptosis Induction Pathways

Dimethylaminoparthenolide promotes programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often converging on caspase activation, although caspase-independent mechanisms also contribute.

  • Intrinsic Pathway Activation: Dimethylaminoparthenolide-induced oxidative stress (GSH depletion, ROS surge) causes severe damage to mitochondrial membranes and components. This leads to dissipation of the mitochondrial membrane potential (ΔΨm), a hallmark of intrinsic apoptosis initiation. The loss of ΔΨm triggers mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors like cytochrome c and second mitochondria-derived activator of caspases (SMAC) into the cytosol. Cytochrome c forms the apoptosome with apoptotic protease activating factor 1 (APAF-1), leading to the activation of caspase-9. Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. SMAC antagonizes inhibitors of apoptosis proteins (IAPs), further facilitating caspase activation. Dimethylaminoparthenolide also modulates the BCL-2 family protein balance, downregulating anti-apoptotic members (e.g., BCL-2, BCL-XL – partly via NF-κB inhibition) and/or upregulating pro-apoptotic members (e.g., BCL-2-associated X protein (BAX), BCL-2 antagonist/killer (BAK)), promoting MOMP [1] [4] [6].

  • Extrinsic Pathway Modulation: Dimethylaminoparthenolide can sensitize cells to death receptor-mediated apoptosis (e.g., via TNF-related apoptosis-inducing ligand (TRAIL), Fas ligand (FasL)) by suppressing NF-κB-dependent transcription of cellular FLICE-inhibitory protein (c-FLIP), an inhibitor of caspase-8 activation. While Dimethylaminoparthenolide itself may not directly strongly activate death receptors, its ability to lower the apoptotic threshold enhances extrinsic pathway engagement, particularly in combinatorial treatments. Activation of caspase-8 initiates the extrinsic cascade, leading to direct cleavage of caspase-3 and caspase-7, or indirect amplification via cleavage of BH3-interacting domain death agonist (BID) to truncated BID (tBID), which activates the intrinsic pathway [5] [6].

  • JNK/p53 Contributions: Sustained JNK activation, resulting from Dimethylaminoparthenolide-induced oxidative stress and NF-κB inhibition, phosphorylates transcription factors like c-Jun (part of activator protein 1 (AP-1)), promoting the expression of pro-apoptotic genes (e.g., FAS ligand, BAX). In cells with functional p53, Dimethylaminoparthenolide promotes phosphorylation and stabilization of p53 (e.g., at Ser15 in acute myeloid leukemia cells). Activated p53 transactivates genes encoding pro-apoptotic BCL-2 family members (e.g., BAX, p53 upregulated modulator of apoptosis (PUMA)), death receptors (e.g., Fas), and regulators of redox balance, culminating in apoptosis. This p53 activation may involve Dimethylaminoparthenolide-mediated inhibition of murine double minute 2 (MDM2) (p53's primary negative regulator) or depletion of histone deacetylase 1 (HDAC1) [4] [5] [6].

  • Caspase-Independent Death: In some cellular contexts or under conditions of severe metabolic stress/ATP depletion, Dimethylaminoparthenolide can induce necrosis-like cell death. This is characterized by loss of membrane integrity (propidium iodide uptake), cellular swelling, and rupture, without classical caspase activation or DNA fragmentation. Receptor-interacting protein kinase 1 (RIPK1) upregulation has been observed in Dimethylaminoparthenolide-treated cells, and the RIPK1 inhibitor necrostatin-1 (Nec-1) can partially attenuate cell death, suggesting a potential contribution of necroptosis pathways in specific scenarios [4].

Autophagy Modulation

Dimethylaminoparthenolide induces autophagy, a lysosomal degradation process, which can play complex roles in cell survival or death depending on context and intensity.

  • Autophagy Induction Markers: Treatment with Dimethylaminoparthenolide in MDA-MB-231 triple-negative breast cancer cells increases the expression of beclin-1 (BECN1), a key autophagy initiation protein. Furthermore, it stimulates the conversion of microtubule-associated protein 1 light chain 3 beta (LC3-I) to its phosphatidylethanolamine-conjugated form (LC3-II), a canonical marker of autophagosome formation. This conversion is observable via immunoblotting as an increased LC3-II/LC3-I ratio and via fluorescence microscopy as an increase in LC3 puncta formation. Additionally, Dimethylaminoparthenolide treatment increases the number of cells staining positive with monodansylcadaverine (MDC), a fluorescent dye labeling autophagic vacuoles [4].

  • Relationship to Oxidative Stress and Cell Fate: The induction of autophagy by Dimethylaminoparthenolide appears closely linked to its early ROS generation. Autophagy may initially function as a protective mechanism, attempting to remove damaged organelles (e.g., ROS-generating mitochondria) or aggregated proteins. However, under sustained oxidative stress induced by Dimethylaminoparthenolide, excessive or prolonged autophagy can contribute to cell death, either in coordination with apoptosis or as an alternative death mechanism when apoptosis is inhibited. The interplay between Dimethylaminoparthenolide-induced autophagy and apoptosis/necrosis requires further elucidation but is a significant component of its overall cytotoxic effect, particularly in aggressive cancer types like triple-negative breast cancer [4].

Epigenetic Modulation

Emerging evidence indicates Dimethylaminoparthenolide influences epigenetic regulators, potentially contributing to its anti-cancer and anti-inflammatory effects.

  • DNA Methyltransferase 1 (DNMT1) Inhibition: Dimethylaminoparthenolide has been shown to act as a DNA hypomethylating agent. It reduces the expression and enzymatic activity of DNMT1, the primary maintenance DNA methyltransferase responsible for copying methylation patterns during cell division. Reduced DNMT1 activity leads to global DNA hypomethylation and, specifically, the reactivation of tumor suppressor genes silenced by promoter hypermethylation in cancer cells. For example, Dimethylaminoparthenolide-mediated DNMT1 inhibition correlates with the upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A), encoding p21, a critical cell cycle regulator [6].

  • Histone Modification: Parthenolide derivatives, including Dimethylaminoparthenolide, can influence histone acetylation patterns. Inhibition of histone deacetylase 1 (HDAC1) activity or expression has been reported. HDAC1 depletion, potentially mediated through proteasomal degradation, leads to increased accumulation of acetylated histones (e.g., acetylated histone H3), resulting in a more open chromatin conformation that facilitates the transcription of specific genes, including tumor suppressors like p21 and potentially p53 target genes. This epigenetic reprogramming contributes to cell cycle arrest, differentiation, and apoptosis in cancer cells [5] [6].

  • Inflammation-Related Epigenetic Effects: Dimethylaminoparthenolide's suppression of NF-κB and NLR family pyrin domain containing 3 (NLRP3) inflammasome activation (observed in FMF patient cells) indirectly impacts the epigenetic landscape. NF-κB recruits histone acetyltransferases (HATs) and chromatin remodelers to inflammatory gene promoters. By inhibiting NF-κB nuclear translocation and DNA binding, Dimethylaminoparthenolide prevents the histone modifications and chromatin remodeling necessary for efficient transcription of pro-inflammatory cytokines like IL-1β, thus exerting an epigenetically mediated anti-inflammatory effect [2] [6].

Properties

Product Name

Dimethylaminoparthenolide

IUPAC Name

(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1

InChI Key

UJNSFDHVIBGEJZ-CALVTZMJSA-N

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C

Isomeric SMILES

CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.